molecular formula C2H5OTl B147506 Thallium (I) ethanolate CAS No. 20398-06-5

Thallium (I) ethanolate

Cat. No. B147506
CAS RN: 20398-06-5
M. Wt: 249.44 g/mol
InChI Key: DZFYOYRNBGNPJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thallium (I) ethanolate synthesis is not explicitly described in the provided papers. However, thallium (III) salts have been used to catalyze reactions involving alcohols, which suggests that thallium compounds can interact with alcohols under certain conditions . For example, thallium (III) chloride has been used as a catalyst for acylation of alcohols under solvent-free conditions . This indicates that thallium salts can potentially be used to synthesize thallium (I) ethanolate by reacting with ethanol.

Molecular Structure Analysis

The molecular structure of thallium (I) ethanolate is not detailed in the papers. However, the structure of solvated thallium (I) ions in various solvents has been studied, showing that the thallium (I) ion has a stereochemically active lone electron pair, which could influence the structure of thallium (I) ethanolate .

Chemical Reactions Analysis

The papers discuss several reactions involving thallium compounds with alcohols. Thallium (III) salts have been used to mediate the oxidative rearrangement of homoallylic alcohols, leading to the formation of indans . Additionally, thallium (III) chloride catalyzes the acylation of alcohols . These reactions demonstrate the reactivity of thallium compounds with alcohol functional groups, which is relevant to the chemical behavior of thallium (I) ethanolate.

Physical and Chemical Properties Analysis

The physical and chemical properties of thallium (I) ethanolate are not directly reported in the papers. However, the neurotoxic effects of thallium at low doses have been studied, indicating that thallium compounds can be hazardous and should be handled with care . The solvation structure of thallium (I) ions in different solvents has been characterized, which may relate to the solubility and interaction of thallium (I) ethanolate with solvents . The stability constants of thallium (I) complexes in alcohols have also been determined, which could provide insight into the stability of thallium (I) ethanolate in alcoholic solutions .

Scientific Research Applications

  • Environmental Analysis and Speciation : Thallium (I) ethanolate plays a significant role in environmental chemistry, particularly in the speciation analysis of thallium. A study by Krasnodębska-Ostręga et al. (2013) demonstrates its utility in separating and detecting trace amounts of Tl(III) from Tl(I) in Baltic seawater samples using inductively coupled plasma mass spectrometry.

  • Organic Chemistry and Catalysis : In organic chemistry, thallium (I) salts, including ethanolate, are used as oxidants and catalysts. Hashiguchi et al. (2014) found that thallium salts are efficient in oxidizing alkanes to alcohol esters, suggesting potential applications in converting natural gas constituents into valuable chemicals (Hashiguchi et al., 2014).

  • Thallium Extraction and Purification : A study by Geng Xin-hu (2015) explores the extraction behavior of thallium, which is pertinent in the context of thallium (I) ethanolate, by employing an ethanol-based extraction system, highlighting its importance in the separation and purification processes (Geng Xin-hu, 2015).

  • Neuroscience and Toxicology Research : Thallium (I) compounds are also studied for their neurotoxic effects. Bramanti et al. (2018) investigated the impact of low thallium doses on living hippocampal neurons, revealing insights into TlCl neurotoxicity and mitochondrial dysfunction (Bramanti et al., 2018).

  • Environmental and Public Health Concerns : Thallium (I) compounds, including ethanolate, are of interest due to their environmental and health impact. Peter and Viraraghavan (2005) reviewed the toxicological concerns of thallium, emphasizing its solubility and transport through environmental mediums (Peter & Viraraghavan, 2005).

  • Material Science and Coordination Chemistry : Thallium (I) ethanolate is relevant in material science for the synthesis of coordination compounds and polymers. Akhbari and Morsali (2010) discussed the formation of thallium(I) supramolecular compounds, highlighting their potential in microelectronics and other fields (Akhbari & Morsali, 2010).

  • Water Quality Monitoring and Treatment : The development of sensors and adsorbents for trace thallium(I) in water is a crucial area of research. Zhao et al. (2020) reviewed adsorptive removal methods for thallium(I) from wastewater, offering perspectives on efficient and selective removal technologies (Zhao et al., 2020).

Safety And Hazards

Thallium (I) ethanolate is fatal if swallowed or inhaled. It may cause damage to organs through prolonged or repeated exposure . Thallium can be fatal from a dose as low as 1 gram .

properties

IUPAC Name

ethanolate;thallium(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5O.Tl/c1-2-3;/h2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFYOYRNBGNPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].[Tl+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5OTl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60890787
Record name Thallous ethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cloudy liquid with an odor of alcohol; [Strem Chemicals MSDS]
Record name Thallous ethoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17369
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Thallium (I) ethanolate

CAS RN

20398-06-5
Record name Thallous ethoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020398065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, thallium(1+) salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thallous ethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thallium (I) ethanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.790
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
R Stehle, U Vainio, M Ballauff, G Goerigk - photon-science.desy.de
… The thallium salts were prepared by hydrolysis of thallium I ethanolate with ice. To avoid disproportionation of the thallium hydroxide, neutralisation of the acrylic acids was performed …
Number of citations: 0 photon-science.desy.de
P Jutzi, D WEGENER… - CHEMISCHE …, 1991 - pub.uni-bielefeld.de
Crystalline Tl2B9H9C2Me2 (1) is obtained in the reaction of the carborane B9H11C2Me2 with two equivalents of thallium (I) ethanolate. An X-ray diffraction study of 1 shows-contrary to …
Number of citations: 2 pub.uni-bielefeld.de
F Nährig, Y Sun, WR Thiel - Chemistry, 2023 - mdpi.com
Simple nucleophilic aliphatic substitution gives access to mono- and diphosphine ligands with a Cp C group in the backbone. The monophosphine ligand coordinates to gold(I) via the …
Number of citations: 0 www.mdpi.com
M Gozzi, B Schwarze, P Coburger, E Hey-Hawkins - Inorganics, 2019 - mdpi.com
3,1,2-Ruthenadicarbadodecaborane complexes bearing the [C 2 B 9 H 11 ] 2− (dicarbollide) ligand are robust scaffolds, with exceptional thermal and chemical stability. Our previous …
Number of citations: 6 www.mdpi.com
M Christensen, J Carlsen, L Josefsson - 1979 - degruyter.com
The significance of the C-terminal tryptophan residue of the_red pigment-concentrating hormone (RPCH:'-Glu-Leu-Asn-Phe-Ser--Pro-Gly-Trp-NH2) regulating the blanching of the …
Number of citations: 30 www.degruyter.com
A Shafiee, S Sattari - 1981 - pascal-francis.inist.fr
… THALLIUM I ETHANOLATE …
Number of citations: 9 pascal-francis.inist.fr
M Zechner - unipub.uni-graz.at
Die selektive Phosphorylierung von Alkoholen stellt eine Herausforderung für Chemiker dar. Viele der chemischen Methoden zur Herstellung von Phosphatestern nutzen aggressive …
Number of citations: 2 unipub.uni-graz.at
EP TUREVSKAYA, TN YA, N AV - 1975 - pascal-francis.inist.fr
… Keyword (fr) THALLIUM I ETHANOLATE …
Number of citations: 0 pascal-francis.inist.fr

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